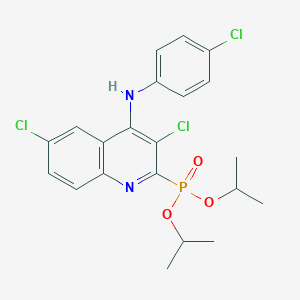

![molecular formula C12H7ClN2S2 B380458 5-(4-Chlorphenyl)thieno[2,3-d]pyrimidin-4-thiol CAS No. 315676-32-5](/img/structure/B380458.png)

5-(4-Chlorphenyl)thieno[2,3-d]pyrimidin-4-thiol

Übersicht

Beschreibung

5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.

Wissenschaftliche Forschungsanwendungen

Anticancer-Aktivität

Pyrimidinderivate, einschließlich Thieno[2,3-d]pyrimidine, wurden auf ihre anticancer-Eigenschaften untersucht. Verbindungen wie „5-(4-Chlorphenyl)thieno[2,3-d]pyrimidin-4-thiol“ können Enzyme wie Dihydrofolat-Reduktase (DHFR) hemmen, die ein Ziel für Antitumor-Medikamente ist. Sie können auch Aktivität gegen menschliche Krebszelllinien zeigen und den Zelltod durch Apoptose induzieren, indem sie Enzyme wie CDK hemmen .

Anti-inflammatorisches Potenzial

Thieno[2,3-d]pyrimidinderivate haben vielversprechende anti-inflammatorische Aktivität gezeigt. Sie könnten effektiver sein als andere ähnliche heterozyklische Verbindungen und könnten sowohl im akuten als auch im subakuten Stadium unterschiedliche anti-inflammatorische Wirkungen zeigen .

Enzymhemmung

Diese Verbindungen können als Enzymhemmer wirken und bestimmte Enzyme angreifen, die an Krankheitspfaden beteiligt sind. Diese Anwendung ist entscheidend für die Entwicklung neuer Therapeutika für verschiedene Krankheiten .

Therapeutika

Die strukturellen Merkmale von Thieno[2,3-d]pyrimidinen machen sie zu geeigneten Kandidaten als Therapeutika in der pharmazeutischen Chemie. Sie können so konzipiert werden, dass sie mit biologischen Zielmolekülen interagieren, um Krankheiten zu behandeln .

Chemische Synthese

„this compound“ könnte als Zwischenprodukt bei der Synthese komplexerer chemischer Einheiten verwendet werden. Seine Thiolgruppe kann verschiedene Reaktionen eingehen, was zur Synthese neuer Verbindungen beiträgt .

Arzneimittelentwicklung

Aufgrund ihrer strukturellen Vielfalt und biologischen Relevanz sind Thieno[2,3-d]pyrimidine wertvolle Gerüste in der Arzneimittelentwicklung. Sie können modifiziert werden, um ihre pharmakologischen Eigenschaften zu verbessern .

Biologische Studien

Verbindungen mit einem Thieno[2,3-d]pyrimidin-Kern können in biologischen Studien verwendet werden, um ihren Wirkmechanismus und die Interaktion mit biologischen Systemen zu verstehen

Wirkmechanismus

Target of Action

The primary targets of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

Similar compounds have been shown to undergo nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moieties . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in cellular processes.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Biochemische Analyse

Biochemical Properties

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and metabolic pathways. The interaction between 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol and these enzymes often involves the formation of covalent bonds with the thiol group, leading to enzyme inhibition and subsequent modulation of biochemical pathways .

Cellular Effects

The effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can modulate the activity of key signaling molecules such as MAP kinases and PI3K/Akt, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound has been observed to affect the expression of genes involved in oxidative stress response and inflammation, further highlighting its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of action of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. The thiol group of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is particularly reactive and can form covalent bonds with cysteine residues in proteins, resulting in the modulation of protein function . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species and other environmental factors . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for achieving the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . Additionally, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism.

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZFUUIPSWALDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901209111 | |

| Record name | 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665914 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

315676-32-5 | |

| Record name | 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315676-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B380375.png)

![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B380376.png)

![ethyl 2-(2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B380377.png)

![7-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B380378.png)

![Dimethyl 5-({[(7-methoxy-4-methyl-2-quinolinyl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380380.png)

![Ethyl 4-(3,4-dimethylphenyl)-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380383.png)

![5,6-Dimethyl-4-(naphthalen-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B380384.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B380385.png)

![Ethyl 2-[({[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B380390.png)

![BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE](/img/structure/B380391.png)

![2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B380393.png)

![2-(3,4-dimethoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B380394.png)

![BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE](/img/structure/B380395.png)